molecular formula C8H4Cl2O3 B8590125 2,4-Dichloro-3-formylbenzoic acid

2,4-Dichloro-3-formylbenzoic acid

Cat. No. B8590125
M. Wt: 219.02 g/mol
InChI Key: VYUHXPMAUNKWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06100421

Procedure details

To 5 ml ethanol, was dissolved 2,4-dichloro-3-formylbenzoate in an amount of 1.04 g, and the resulting solution was then added with 10 ml aqueous solution of 1N-sodium hydroxide and further stirred for 17 hours at an ambient temperature. The reacted-mixture was poured into 40 ml ice water and then acidified with concentrated hydrochloric acid, and the crystals resulted were filtrated and then dried to obtain an objective product, 2,4-dichloro-3-formylbenzoic acid in an amount of 0.75 g in crystalline form. The melting point of the product was found to be in a range of 188-190° C.
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,4-dichloro-3-formylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([CH:11]=[O:12])=[C:9]([Cl:13])[CH:8]=[CH:7][C:3]=1[C:4]([O-:6])=[O:5].[OH-].[Na+].Cl>C(O)C>[Cl:1][C:2]1[C:10]([CH:11]=[O:12])=[C:9]([Cl:13])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ice water
Quantity
40 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
2,4-dichloro-3-formylbenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)[O-])C=CC(=C1C=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
further stirred for 17 hours at an ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crystals resulted
FILTRATION
Type
FILTRATION
Details
were filtrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1C=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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